Bromocycloheptane-D13
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bromocycloheptane-D13 is a deuterated derivative of bromocycloheptane, where the hydrogen atoms are replaced with deuterium. This compound is primarily used in scientific research, particularly in studies involving isotopic labeling. The molecular formula for this compound is C7H13Br, and it has a molecular weight of 190.16 .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of Bromocycloheptane-D13 typically involves the deuteration and bromination of cycloheptane. The process begins with the deuteration of cycloheptane using deuterium gas under high pressure and temperature. This is followed by a bromination reaction where bromine is introduced to the deuterated cycloheptane, resulting in the formation of this compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized reactors to handle the high pressure and temperature conditions required for deuteration. Bromination is then carried out in a controlled environment to ensure the purity and yield of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: Bromocycloheptane-D13 undergoes several types of chemical reactions, including:
Substitution Reactions: In these reactions, the bromine atom can be replaced by other nucleophiles such as hydroxide ions, resulting in the formation of cycloheptanol.
Elimination Reactions: this compound can undergo elimination reactions to form cycloheptene.
Oxidation Reactions: The compound can be oxidized to form cycloheptanone.
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophiles like hydroxide ions in aqueous or alcoholic solutions.
Elimination Reactions: Often require strong bases such as potassium tert-butoxide in an aprotic solvent.
Oxidation Reactions: Common oxidizing agents include potassium permanganate or chromium trioxide.
Major Products Formed:
Cycloheptanol: from substitution reactions.
Cycloheptene: from elimination reactions.
Cycloheptanone: from oxidation reactions.
Wissenschaftliche Forschungsanwendungen
Bromocycloheptane-D13 is widely used in various fields of scientific research:
Chemistry: Utilized in isotopic labeling studies to trace reaction pathways and mechanisms.
Biology: Employed in metabolic studies to understand the incorporation and transformation of deuterated compounds in biological systems.
Medicine: Used in pharmacokinetic studies to track the distribution and metabolism of drugs.
Wirkmechanismus
The mechanism of action of Bromocycloheptane-D13 involves its interaction with various molecular targets depending on the type of reaction it undergoes. In substitution reactions, the bromine atom is replaced by a nucleophile, while in elimination reactions, the bromine atom is removed along with a hydrogen atom to form a double bond. The deuterium atoms in this compound provide a unique advantage in tracing these reactions due to their distinct mass compared to hydrogen .
Vergleich Mit ähnlichen Verbindungen
- Bromocyclohexane-D11
- Bromocyclopentane-D9
- Bromocyclooctane-D15
Comparison: Bromocycloheptane-D13 is unique due to its seven-membered ring structure, which provides different steric and electronic properties compared to its six-membered (bromocyclohexane-D11) and five-membered (bromocyclopentane-D9) counterparts. This uniqueness makes it particularly useful in studies where the ring size and deuterium labeling are critical factors .
Eigenschaften
CAS-Nummer |
35558-50-0 |
---|---|
Molekularformel |
C7H13Br |
Molekulargewicht |
190.16 g/mol |
IUPAC-Name |
1-bromo-1,2,2,3,3,4,4,5,5,6,6,7,7-tridecadeuteriocycloheptane |
InChI |
InChI=1S/C7H13Br/c8-7-5-3-1-2-4-6-7/h7H,1-6H2/i1D2,2D2,3D2,4D2,5D2,6D2,7D |
InChI-Schlüssel |
LOXORFRCPXUORP-VJHZSJHASA-N |
Isomerische SMILES |
[2H]C1(C(C(C(C(C(C1([2H])[2H])([2H])[2H])([2H])Br)([2H])[2H])([2H])[2H])([2H])[2H])[2H] |
Kanonische SMILES |
C1CCCC(CC1)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.